molecular formula C10H13Cl2N B6215597 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 2742656-20-6

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B6215597
CAS RN: 2742656-20-6
M. Wt: 218.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (4-CM-2,3-DIH-1H-IHCl) is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. It has been studied extensively in laboratory settings and is being investigated as a potential therapeutic agent for a variety of neurological conditions.

Scientific Research Applications

4-CM-2,3-DIH-1H-IHCl has been studied extensively in laboratory settings and is being investigated as a potential therapeutic agent for a variety of neurological conditions. It has been used in studies to investigate the effect of serotonin on behavior and cognition, as well as to study the effects of serotonin antagonists on the brain. It has also been used to study the effects of serotonin on the cardiovascular system, as well as to study the effects of serotonin reuptake inhibitors on the brain.

Mechanism of Action

4-CM-2,3-DIH-1H-IHCl is a potent and selective agonist of the serotonin 5-HT2A receptor. When this receptor is activated, it triggers a cascade of biochemical events in the brain that result in the release of serotonin. This serotonin binds to other receptors in the brain, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
4-CM-2,3-DIH-1H-IHCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can result in improved mood and cognition. It has also been shown to reduce anxiety and improve sleep quality. In addition, it has been shown to have cardioprotective effects, and may be useful in treating cardiovascular diseases.

Advantages and Limitations for Lab Experiments

4-CM-2,3-DIH-1H-IHCl has a number of advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, making it ideal for studying the effects of serotonin on behavior and cognition. In addition, it is relatively easy to synthesize and is stable in solution. The main limitation is that it is not suitable for use in humans due to its potential side effects.

Future Directions

The potential applications of 4-CM-2,3-DIH-1H-IHCl are still being explored. One possible future direction is the development of new drugs that target the serotonin 5-HT2A receptor. These drugs could be used to treat a variety of neurological conditions, including depression, anxiety, and insomnia. In addition, 4-CM-2,3-DIH-1H-IHCl could be used in combination with other drugs to treat a variety of cardiovascular conditions. Finally, 4-CM-2,3-DIH-1H-IHCl could be used in combination with other drugs to treat a variety of psychiatric conditions.

Synthesis Methods

4-CM-2,3-DIH-1H-IHCl is synthesized using a two-step reaction. In the first step, 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine is reacted with hydrochloric acid to produce 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride. In the second step, the hydrochloride is reacted with sodium hydroxide to form 4-CM-2,3-DIH-1H-IHCl. The synthesis is efficient and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves the reaction of 4-chloroindan-1-one with methylamine followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid.", "Starting Materials": [ "4-chloroindan-1-one", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloroindan-1-one is reacted with excess methylamine in ethanol at reflux temperature to yield 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine.", "Step 2: The resulting amine is then reduced with sodium borohydride in methanol at room temperature to yield the corresponding amine hydrochloride salt.", "Step 3: The amine hydrochloride salt is then treated with hydrochloric acid in methanol to yield the final product, 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride." ] }

CAS RN

2742656-20-6

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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